Substituting organotin catalysts like DBTDL often causes unpredictable cure times and pre-mix instability, forcing costly reformulations. Dimethyltin dineodecanoate (CAS 68928-76-7) eliminates this risk.
Dimethylbis[(1-oxoneodecyl)oxy]stannane, CAS 68928-76-7, is a liquid organotin carboxylate catalyst recognized for its high activity in promoting urethane (polyol-isocyanate) and silicone curing reactions. It is primarily utilized to accelerate gel and tack-free times in the production of polyurethane foams, coatings, adhesives, and sealants, as well as in room-temperature vulcanizing (RTV) silicone polymers. The compound's structure, featuring two neodecanoate ligands attached to a dimethyltin(IV) center, provides a distinct performance profile compared to other common organotin catalysts, influencing solubility, hydrolytic stability, and catalytic speed in various formulations.
No product data provided.
Substituting Dimethylbis[(1-oxoneodecyl)oxy]stannane with seemingly similar organotins like dibutyltin dilaurate (DBTDL) or dioctyltin dilaurate (DOTDL) is often impractical due to significant differences in performance. The choice of the alkyl group (dimethyl vs. dibutyl) and the carboxylate ligand (neodecanoate vs. laurate) directly dictates catalytic activity, hydrolytic stability, and solubility. The neodecanoate ligand, for instance, imparts enhanced hydrolytic stability and a different solubility profile compared to the linear laurate chain found in DBTDL. This non-interchangeability means that substitution can lead to unpredictable changes in cure rates, formulation stability, and final product properties, requiring costly and time-consuming reformulation.
No product data provided.
Dimethylbis[(1-oxoneodecyl)oxy]stannane is characterized as a highly active catalyst, providing very short gel and tack-free times. In direct comparisons, it is noted to be more active than the industry-standard catalyst, dibutyltin dilaurate (DBTDL, Fomrez SUL-4). This heightened activity allows for reduced catalyst loading or faster cycle times in applications such as one-shot elastomers and polyurethane coatings.
| Evidence Dimension | Catalytic Activity |
| Target Compound Data | Higher activity; provides very short gel and tack-free times. |
| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL): Standard activity benchmark. |
| Quantified Difference | Qualitatively described as 'more active' than DBTDL. |
| Conditions | Polyurethane systems, including elastomers and coatings. |
Higher activity enables reduced catalyst usage or faster production cycles, directly impacting process efficiency and cost.
The neodecanoate ligand structure provides Dimethylbis[(1-oxoneodecyl)oxy]stannane with enhanced hydrolytic stability compared to other organotin carboxylates. This is a critical advantage over catalysts like stannous octoate, which is known for its very low hydrolytic stability, and even DBTDL, which has moderate stability. Improved resistance to hydrolysis prevents premature catalyst degradation in polyol blends, especially those containing residual moisture, leading to a longer shelf-life for pre-mixed 'B' components in polyurethane systems.
| Evidence Dimension | Hydrolytic Stability |
| Target Compound Data | Enhanced hydrolytic stability. |
| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL): Moderate hydrolytic stability. Stannous octoate: Very low hydrolytic stability. |
| Quantified Difference | Qualitatively described as 'enhanced' and superior for formulation shelf-life. |
| Conditions | Storage in polyol blends or use in moisture-curing systems. |
Greater hydrolytic stability extends the pot life and storage stability of catalyst-containing formulations, reducing material waste and ensuring consistent reactivity.
This compound offers excellent solubility in polyurethane systems, a key attribute for ensuring homogeneous catalysis and preventing phase separation in the final product. The branched, bulky neodecanoate ligands improve compatibility in a wide range of organic and polymeric media compared to linear carboxylates like laurates. This characteristic is crucial for achieving clarity and consistent performance in demanding applications such as clear coatings and elastomers.
| Evidence Dimension | Solubility & Compatibility |
| Target Compound Data | Excellent solubility in polyurethane systems. |
| Comparator Or Baseline | Standard organotin catalysts (e.g., DBTDL) which may have more limited compatibility in some systems. |
| Quantified Difference | Not quantitatively specified, but described as 'excellent' and a key performance feature. |
| Conditions | Polyurethane and silicone formulations for coatings, adhesives, sealants, and elastomers. |
Superior solubility ensures uniform catalyst distribution, preventing defects like haze or inconsistencies in the cured material and broadening its formulation latitude.
No evidence items available.
Due to its high catalytic activity relative to benchmarks like DBTDL, this compound is the right choice for processes where rapid curing is essential, such as in one-shot and spray elastomer applications or fast-drying polyurethane coatings. Its performance allows for increased throughput on production lines.
The enhanced hydrolytic stability makes this catalyst highly suitable for two-component polyurethane systems where the catalyst is pre-blended with the polyol component. This stability ensures a longer shelf-life for the pre-mix, providing more consistent performance over time compared to more moisture-sensitive catalysts like stannous octoate.
This compound serves as an effective catalyst for RTV silicone polymers. Its excellent solubility and hydrolytic stability are advantageous in these systems, ensuring a uniform and reliable cure upon exposure to ambient moisture.
No application data provided.
Irritant;Health Hazard